molecular formula C19H17ClN2O5S B11437505 Methyl 4-(2-chlorophenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-chlorophenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11437505
M. Wt: 420.9 g/mol
InChI Key: ABHJUUGLYMGDCD-UHFFFAOYSA-N
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Description

METHYL 6-[(BENZENESULFONYL)METHYL]-4-(2-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a chlorophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(BENZENESULFONYL)METHYL]-4-(2-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene can yield intermediate compounds that are further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(BENZENESULFONYL)METHYL]-4-(2-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

METHYL 6-[(BENZENESULFONYL)METHYL]-4-(2-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 6-[(BENZENESULFONYL)METHYL]-4-(2-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6-[(BENZENESULFONYL)METHYL]-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • METHYL 6-[(BENZENESULFONYL)METHYL]-4-(2-BROMOPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 6-[(BENZENESULFONYL)METHYL]-4-(2-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C19H17ClN2O5S

Molecular Weight

420.9 g/mol

IUPAC Name

methyl 6-(benzenesulfonylmethyl)-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17ClN2O5S/c1-27-18(23)16-15(11-28(25,26)12-7-3-2-4-8-12)21-19(24)22-17(16)13-9-5-6-10-14(13)20/h2-10,17H,11H2,1H3,(H2,21,22,24)

InChI Key

ABHJUUGLYMGDCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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